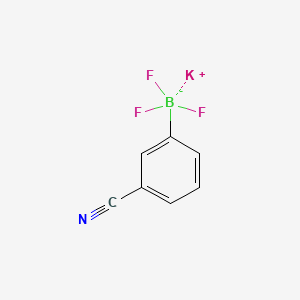

Potassium (3-Cyanophenyl)trifluoroborate

描述

Potassium (3-cyanophenyl)trifluoroborate (CAS: 850623-46-0) is an organoboron reagent with the molecular formula C₇H₄BF₃NK (SMILES: [B-](C1=CC(=CC=C1)C#N)(F)(F)F). This aryl trifluoroborate salt features a cyano substituent at the meta position of the phenyl ring, contributing to its electron-withdrawing character . Trifluoroborates are tetracoordinate boron species, offering superior stability compared to tricoordinate boronic acids due to reduced susceptibility to oxidation and protodeboronation . This compound is commercially available at 98% purity and is utilized in Suzuki-Miyaura cross-coupling reactions and other transformations requiring robust boron reagents .

属性

IUPAC Name |

potassium;(3-cyanophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQLGUGARUCKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635797 | |

| Record name | Potassium (3-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-46-0 | |

| Record name | Potassium (3-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Cyanophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of Aryl Boronate Ester Intermediate

The first critical step is synthesizing the 3-cyanophenyl boronate ester, commonly a pinacol boronate ester. This is typically achieved by:

- Lithiation or Grignard formation : Generating the 3-cyanophenyl organometallic reagent (e.g., 3-cyanophenylmagnesium bromide or lithium species).

- Borylation : Reacting the organometallic intermediate with a boron source such as trimethyl borate or pinacol boronates to form the aryl boronate ester.

For example, a Grignard reagent of 3-cyanophenyl bromide can be prepared in tetrahydrofuran (THF) and then reacted with a boron electrophile to yield the 3-cyanophenyl pinacol boronate ester.

Conversion to Potassium (3-Cyanophenyl)trifluoroborate

The critical fluorination step converts the aryl boronate ester into the potassium trifluoroborate salt. This is commonly done by:

- Treating the boronate ester with potassium bifluoride (KHF2) or potassium fluoride (KF) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and tetrahydrofuran (THF).

- Heating the mixture at moderate temperatures (80–100 °C) for several hours (typically 6–8 hours) to promote fluorination.

- Isolation of the potassium trifluoroborate by precipitation or crystallization using solvents such as methyl tertiary butyl ether (MTBE) or acetone.

This method avoids harsh conditions such as ultralow temperatures and provides high yields and purity.

Representative Detailed Procedure (Adapted from Patent CN103044472A)

| Step | Reagents and Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Preparation of 3-cyanophenyl pinacol boronate ester | 3-cyanophenyl bromide + Mg in THF → 3-cyanophenylmagnesium bromide; then react with pinacol borate at room temperature | Formation of boronate ester intermediate | ~70–75% yield |

| 2. Fluorination to potassium trifluoroborate | Boronate ester + KHF2 (2–6 equiv) in DMF, 80–100 °C, 6–8 h | Conversion to potassium trifluoroborate salt | ~65–70% yield; purity ~95–97% |

| 3. Workup | Remove solvents under reduced pressure; filter precipitate from acetone and MTBE; vacuum dry | Isolation of white to off-white crystalline product | - |

Comparative Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Outcome | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Aryl Grignard formation | 3-cyanophenyl bromide + Mg in THF | 3-cyanophenylmagnesium bromide | - | - | Performed under inert atmosphere |

| Boronate ester synthesis | Reaction with pinacol borate at room temperature | 3-cyanophenyl pinacol boronate | 70–75 | - | Esterification step |

| Fluorination to trifluoroborate | KHF2 (2–6 equiv) in DMF, 80–100 °C, 6–8 h | This compound | 65–70 | 95–97 | Mild conditions, no ultralow temp required |

| Isolation and purification | Solvent removal, acetone and MTBE precipitation | White crystalline product | - | - | Vacuum drying final step |

Research Findings and Advantages

- The method avoids the need for cryogenic temperatures, making it safer and more practical for scale-up.

- Use of potassium bifluoride provides a mild fluorinating agent that efficiently converts boronate esters to trifluoroborates.

- The reaction conditions are environmentally friendly and cost-effective.

- The resulting this compound exhibits high purity and good stability, suitable for use in Suzuki-Miyaura cross-coupling and other synthetic transformations.

化学反应分析

Potassium (3-Cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

科学研究应用

Cross-Coupling Reactions

Potassium (3-Cyanophenyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, making it a crucial step in the synthesis of complex organic molecules.

- Mechanism : In the presence of a palladium catalyst, this compound can react with various electrophiles to form biaryl compounds.

- Advantages : The trifluoroborate salts are less sensitive to air and moisture compared to traditional boronic acids, providing a more robust option for synthetic chemists .

Stability and Handling

One of the significant advantages of this compound is its stability under ambient conditions. This property allows for easy handling and storage, making it an attractive choice for laboratory applications.

- Shelf Life : The compound remains stable indefinitely when stored properly .

- Preparation : It can be synthesized using straightforward methods involving the reaction of boronic acids with potassium fluoride sources .

Application in Medicinal Chemistry

Recent studies have highlighted the potential of this compound in developing new pharmaceuticals. For instance, it has been used to synthesize novel ROMK inhibitors that show promise as diuretics with reduced side effects compared to existing drugs.

- Study Findings : A potent ROMK inhibitor was developed using this trifluoroborate as a key intermediate, demonstrating improved selectivity over other potassium channels like hERG, which is critical for minimizing cardiac side effects .

Synthesis of Complex Molecules

The compound has also been employed in synthesizing complex molecular architectures through iterative cross-coupling strategies. For example:

作用机制

The mechanism by which Potassium (3-Cyanophenyl)trifluoroborate exerts its effects primarily involves its role as a nucleophilic partner in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to form the corresponding boronic acid, which then participates in the palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond . This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

相似化合物的比较

Comparison with Similar Potassium Trifluoroborates

Structural and Electronic Variations

Aryl Trifluoroborates

- Potassium Mesityltrifluoroborate (MesBF₃K): Contains a bulky mesityl group (2,4,6-trimethylphenyl). The steric hindrance from methyl groups enhances stability but reduces reactivity in sterically demanding reactions. It is synthesized via activation with Lewis acids like BF₃·OEt₂ .

- Potassium (4-Morpholinylcarbonyl)phenyltrifluoroborate: Features an electron-withdrawing morpholine carbonyl group. The polar substituent increases solubility in polar solvents, contrasting with the lipophilic cyano group in the 3-cyanophenyl derivative .

Alkenyl Trifluoroborates

- Potassium (3-Butenyl)trifluoroborate: A homoallylic trifluoroborate (SMILES: [K+].F[B-](F)(F)CCC=C) used in allylation reactions. Its open-chain structure allows for regioselective additions, unlike the rigid aryl system in 3-cyanophenyl derivatives .

- Potassium Vinyltrifluoroborate: A simple alkenyl reagent enabling stereoselective couplings. The vinyl group’s planar geometry contrasts with the aromatic system of the 3-cyanophenyl analog .

Heteroaryl Trifluoroborates

- Pyrimidin-6-yl Trifluoroborate Salts: Bench-stable heterocyclic reagents with applications in medicinal chemistry.

Acyl Trifluoroborates

- Potassium (2-Phenylacetyl)trifluoroborate: An acyltrifluoroborate used in amide bond formation. The acyl group’s electrophilicity enables nucleophilic additions, whereas the 3-cyanophenyl derivative’s nitrile group is more suited for click chemistry or further functionalization .

Stability and Reactivity

- 3-Cyanophenyl Derivative: The electron-withdrawing cyano group stabilizes the boron center, reducing protodeboronation rates compared to electron-rich aryl trifluoroborates (e.g., mesityl). However, it is less stable than pyrimidinyl analogs due to the absence of heteroatom coordination .

- Alkenyl Trifluoroborates : Prone to isomerization under acidic or thermal conditions. For example, potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate isomerizes from (Z)- to (E)-alkene forms during hydrogenation .

- Acyl Trifluoroborates : Susceptible to hydrolysis but stabilized by the trifluoroborate moiety. Their reactivity in amide formation is pH-dependent, requiring Lewis acid activation .

Performance in Suzuki-Miyaura Coupling

- 3-Cyanophenyltrifluoroborate: Exhibits moderate coupling efficiency due to the electron-withdrawing cyano group slowing transmetalation. However, it avoids side reactions (e.g., protodeboronation) common with boronic acids .

- Mesityltrifluoroborate : Lower reactivity in couplings due to steric hindrance but high stability under basic conditions .

- Vinyltrifluoroborate : High stereoretention in cross-couplings, enabling access to (Z)- or (E)-alkenes depending on reaction conditions .

生物活性

Potassium (3-Cyanophenyl)trifluoroborate, with the molecular formula and CAS number 850623-46-0, is an organoboron compound that has gained attention for its applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoroborate group attached to a 3-cyanophenyl moiety, which influences its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily linked to its role as a reagent in the synthesis of various organic molecules, including potential pharmaceutical agents. The cyanophenyl group can significantly affect the pharmacokinetic properties of the synthesized compounds, enhancing their biological efficacy and selectivity.

Key Findings:

- Suzuki-Miyaura Cross-Coupling : This reaction facilitates the formation of carbon-carbon bonds, essential for building complex organic structures that may exhibit biological activity.

- Pharmacological Potential : Compounds synthesized using this compound have been investigated for their antitumor effects. For instance, derivatives synthesized through this method have shown selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while sparing non-tumorigenic cells .

Case Studies and Research Findings

- Antitumor Activity : A study evaluated several compounds derived from Suzuki-Miyaura reactions involving this compound. The results indicated that certain derivatives exhibited significant growth inhibition in TNBC cell lines (MDA-MB-231 and MDA-MB-468), with GI50 values below 10 µM, suggesting strong potential as anticancer agents .

- Toxicological Investigations : Research into the toxicological profile of related organotrifluoroborates has shown that these compounds generally do not induce significant hepatic or renal toxicity in animal models. For instance, potassium thiophene-3-trifluoroborate did not alter liver enzyme activities or lipid peroxidation levels in treated mice .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。